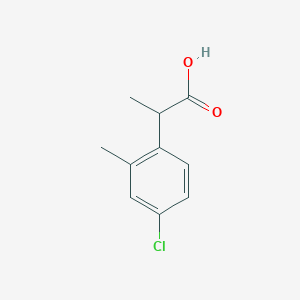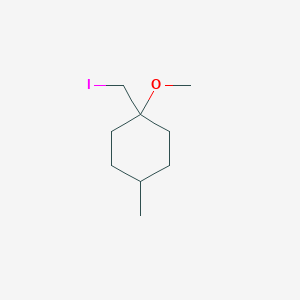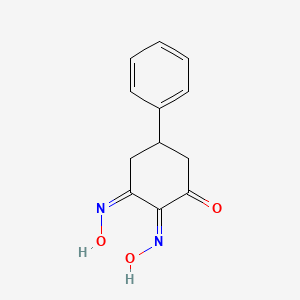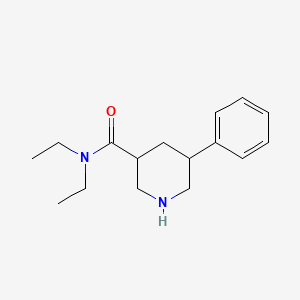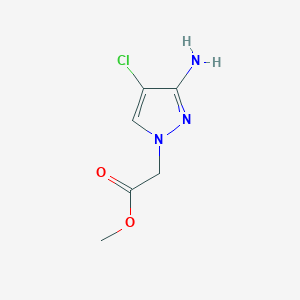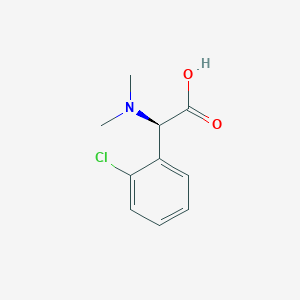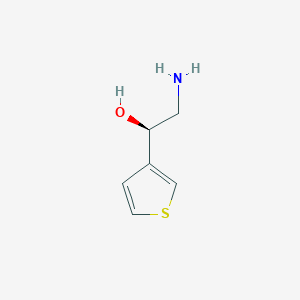
(1R)-2-amino-1-(thiophen-3-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-2-amino-1-(thiophen-3-yl)ethan-1-ol is a chiral compound that features an amino group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-amino-1-(thiophen-3-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with thiophene, a five-membered aromatic ring containing sulfur.
Functionalization: The thiophene ring is functionalized to introduce the amino group and the hydroxyl group. This can be achieved through a series of reactions, including halogenation, nucleophilic substitution, and reduction.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1R)-enantiomer. This can be done using chiral chromatography or by employing chiral auxiliaries during the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Functionalization: Using scalable reactions such as catalytic hydrogenation and phase-transfer catalysis.
Chiral Catalysts: Employing chiral catalysts to ensure the production of the desired enantiomer with high enantiomeric excess.
Purification: Utilizing techniques like crystallization and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1R)-2-amino-1-(thiophen-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as bromine or chloromethane can be used in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of (1R)-2-amino-1-(thiophen-3-yl)ethanone.
Reduction: Formation of (1R)-2-amino-1-(thiophen-3-yl)ethane.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
(1R)-2-amino-1-(thiophen-3-yl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-2-amino-1-(thiophen-3-yl)ethan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: It can interact with enzymes and receptors in the body, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(1S)-2-amino-1-(thiophen-3-yl)ethan-1-ol: The enantiomer of the compound .
2-amino-1-(thiophen-2-yl)ethan-1-ol: A structural isomer with the amino group attached to a different position on the thiophene ring.
2-amino-1-(furan-3-yl)ethan-1-ol: A similar compound with a furan ring instead of a thiophene ring.
Uniqueness
(1R)-2-amino-1-(thiophen-3-yl)ethan-1-ol is unique due to its specific chiral configuration and the presence of both an amino group and a thiophene ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H9NOS |
|---|---|
Molecular Weight |
143.21 g/mol |
IUPAC Name |
(1R)-2-amino-1-thiophen-3-ylethanol |
InChI |
InChI=1S/C6H9NOS/c7-3-6(8)5-1-2-9-4-5/h1-2,4,6,8H,3,7H2/t6-/m0/s1 |
InChI Key |
RKUNYEOWLVWVAX-LURJTMIESA-N |
Isomeric SMILES |
C1=CSC=C1[C@H](CN)O |
Canonical SMILES |
C1=CSC=C1C(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hydroxy-1-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-one](/img/structure/B13061021.png)
![(6R)-6-ethyl-6H-furo[3,4-g][1]benzofuran-8-one](/img/structure/B13061022.png)
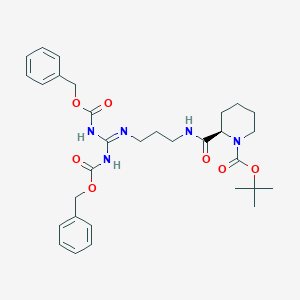
![Rac-tert-butylN-{[(3R,4S)-4-phenylpyrrolidin-3-yl]methyl}carbamate](/img/structure/B13061026.png)


